molecular formula C5H10BrNO B6237283 4-(bromomethyl)morpholine CAS No. 35278-97-8

4-(bromomethyl)morpholine

Cat. No.: B6237283
CAS No.: 35278-97-8
M. Wt: 180.04 g/mol
InChI Key: ZPICIKUVCJZBLN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)morpholine is a heterocyclic organic compound with the molecular formula C₅H₁₀BrNO It is a derivative of morpholine, where a bromomethyl group is attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)morpholine can be synthesized through several methods. One common approach involves the bromination of morpholine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the reaction of morpholine with formaldehyde and hydrobromic acid

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding substituted morpholine derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of morpholine N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid can be employed.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Nucleophilic Substitution: Substituted morpholine derivatives such as 4-(azidomethyl)morpholine or 4-(thiocyanatomethyl)morpholine.

    Oxidation: Morpholine N-oxide derivatives.

    Reduction: Morpholine.

Scientific Research Applications

4-(Bromomethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce functional groups for further study or therapeutic applications.

    Medicine: It serves as a precursor in the synthesis of drugs and bioactive molecules

    Industry: this compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)morpholine: Similar to 4-(bromomethyl)morpholine but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may have different reaction rates and conditions.

    4-(Hydroxymethyl)morpholine: Contains a hydroxymethyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation to form morpholine N-oxide derivatives.

    4-(Methyl)morpholine: Lacks the halomethyl group, making it less reactive in nucleophilic substitution reactions. It is commonly used as a solvent and reagent in organic synthesis.

Uniqueness

This compound is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations.

Properties

CAS No.

35278-97-8

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

IUPAC Name

4-(bromomethyl)morpholine

InChI

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

ZPICIKUVCJZBLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CBr

Purity

95

Origin of Product

United States

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